

# SU-8 Processing Technical Support Center

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## Compound of Interest

Compound Name: SU-8000

Cat. No.: B1198560

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Welcome to the SU-8 Technical Support Center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during SU-8 processing, specifically focusing on preventing cracking and peeling.

## Troubleshooting Guides

### Issue: SU-8 layer is cracking.

Cracking in SU-8 films is primarily caused by internal stress accumulated during processing. This stress can be thermal, due to rapid temperature changes and mismatches in the coefficient of thermal expansion (CTE) between SU-8 and the substrate, or intrinsic, arising from the cross-linking process.<sup>[1][2][3][4]</sup>

#### Troubleshooting Steps:

- **Substrate Preparation:** Ensure the substrate is meticulously clean. Organic residues or particulates can act as stress concentration points.<sup>[5][6]</sup>
- **Baking Process:**
  - **Ramp Rates:** Employ slow heating and cooling ramp rates (e.g., 3-5°C/minute) for all baking steps (soft bake, post-exposure bake, and hard bake) to minimize thermal shock.<sup>[7][8][9]</sup> Rapid cooling, in particular, can induce significant thermal stress.<sup>[5][7]</sup>
  - **Soft Bake Optimization:** The soft bake step is critical for stress management.<sup>[3][10]</sup> Over-baking can lead to brittleness, while under-baking can leave excess solvent, causing

issues in later steps.[7] For thick films (>200 microns), a lower temperature bake (e.g., 65°C) for an extended period may be beneficial.[7]

- Post-Exposure Bake (PEB): Similar to the soft bake, a two-step PEB with slow ramping is recommended to reduce stress.[11]
- Exposure Dose: Both under- and over-exposure can contribute to cracking.[11][12][13] Insufficient exposure may lead to incomplete cross-linking, while excessive exposure can increase brittleness.[7][12]
- Development: A hard bake after development can help to anneal and reduce surface cracks.[12][14]
- Film Thickness: Thicker films are more susceptible to cracking due to higher stress accumulation.[1][7] Process parameters should be adjusted accordingly for thicker layers.

## Issue: SU-8 layer is peeling or delaminating.

Peeling, or delamination, is an adhesion failure between the SU-8 layer and the substrate. This can be caused by poor substrate surface preparation, high internal stress in the SU-8 film, or improper processing parameters.[1][2][4]

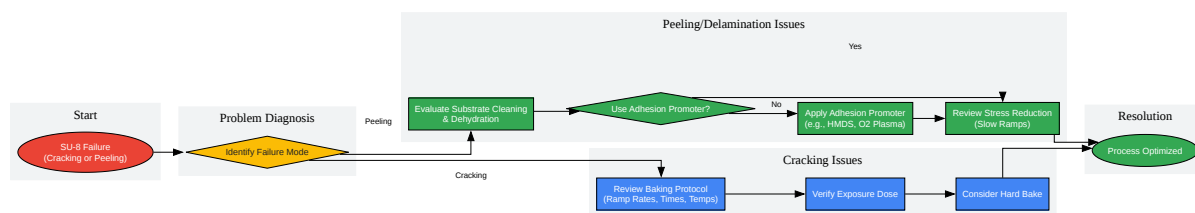
### Troubleshooting Steps:

- Substrate Cleaning and Preparation: This is the most critical factor for good adhesion.
  - Cleaning: Thoroughly clean the substrate to remove any organic or particulate contamination using methods like solvent cleaning (acetone, IPA), Piranha etch, or RCA clean.[5][6]
  - Dehydration Bake: Bake the substrate at a high temperature (e.g., 150-200°C) for at least 15 minutes to remove any adsorbed moisture.[5][6][15]
  - Surface Activation: An oxygen plasma treatment can activate the surface and improve adhesion.[6][16][17]
- Adhesion Promoters:

- For silicon or silicon dioxide substrates, applying an adhesion promoter like Hexamethyldisilazane (HMDS) can significantly improve adhesion.[6][18][19]
- For other substrates like glass or metals, specific adhesion promoters or thin adhesion layers (e.g., a thin layer of SU-8) may be necessary.[16][17][20]
- Stress Reduction: High internal stress can overcome the adhesion forces, leading to peeling. Follow the stress reduction strategies outlined in the "SU-8 layer is cracking" section, particularly focusing on slow ramp rates during baking.[19]
- Exposure and PEB: Insufficient exposure or PEB can result in under-cross-linking, leading to poor adhesion and delamination.[11]
- Development: If a white residue appears during the IPA rinse after development, it indicates under-development. The sample should be returned to the developer to complete the process.[5]

## Logical Troubleshooting Flowchart

The following diagram illustrates a logical workflow for troubleshooting SU-8 cracking and peeling issues.



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Troubleshooting workflow for SU-8 cracking and peeling.

## Frequently Asked Questions (FAQs)

Q1: What is the primary cause of SU-8 cracking?

A1: The primary cause of SU-8 cracking is high internal stress within the film.<sup>[2][4]</sup> This stress can be thermal, from rapid temperature changes, or intrinsic, from the cross-linking of the polymer.<sup>[1][3]</sup>

Q2: How can I improve the adhesion of SU-8 to my substrate?

A2: To improve adhesion, start with a thorough substrate cleaning process, followed by a dehydration bake.<sup>[5][6]</sup> Using an adhesion promoter like HMDS for silicon-based substrates or employing an oxygen plasma treatment can significantly enhance adhesion.<sup>[6][16][18]</sup> For challenging substrates, a thin, hard-baked layer of SU-8 can act as an effective adhesion layer for subsequent thicker SU-8 coats.<sup>[17][20]</sup>

Q3: What are the optimal baking parameters to prevent cracking and peeling?

A3: Optimal baking parameters depend on the SU-8 thickness. However, a general principle is to use slow ramp rates for heating and cooling (e.g., 3-5°C/minute) to minimize thermal stress.<sup>[7][9]</sup> A two-step soft bake and post-exposure bake (PEB) is often recommended, with an initial lower temperature step (e.g., 65°C) followed by a higher temperature step (e.g., 95°C).<sup>[3][21]</sup>

Q4: Does the exposure dose affect cracking and peeling?

A4: Yes, the exposure dose is a critical parameter. Under-exposure can lead to incomplete cross-linking and poor adhesion, causing peeling.<sup>[11]</sup> Over-exposure can make the SU-8 brittle and more prone to cracking.<sup>[7][12]</sup> It is important to optimize the exposure dose for your specific film thickness and substrate.

Q5: Can the development process contribute to cracking?

A5: While less common, aggressive development or thermal shock from the developer or rinse solutions can potentially induce cracking. Allowing the wafer to rest and cool down after the

post-exposure bake before development can help mitigate this.[22] A post-development hard bake can also help to anneal surface cracks.[14]

## Experimental Protocols & Data

### Substrate Cleaning Protocol

A pristine substrate surface is paramount for preventing peeling. The following is a standard protocol for cleaning silicon wafers.

Materials:

- Acetone
- Isopropyl Alcohol (IPA)
- Deionized (DI) Water
- Nitrogen gas source

Procedure:

- Immerse the substrate in an acetone bath in an ultrasonic cleaner for 5 minutes to remove organic residues.[5]
- Rinse the substrate thoroughly with IPA.[5]
- Rinse with DI water for 30-60 seconds.[6]
- Dry the substrate with a stream of nitrogen gas.[5][6]
- Perform a dehydration bake on a hotplate at 150-200°C for at least 15 minutes.[5][6][15]

For enhanced cleaning and surface activation, consider an oxygen plasma treatment or a Piranha etch (use with extreme caution and appropriate safety measures).[6][17]

## General SU-8 Processing Parameters

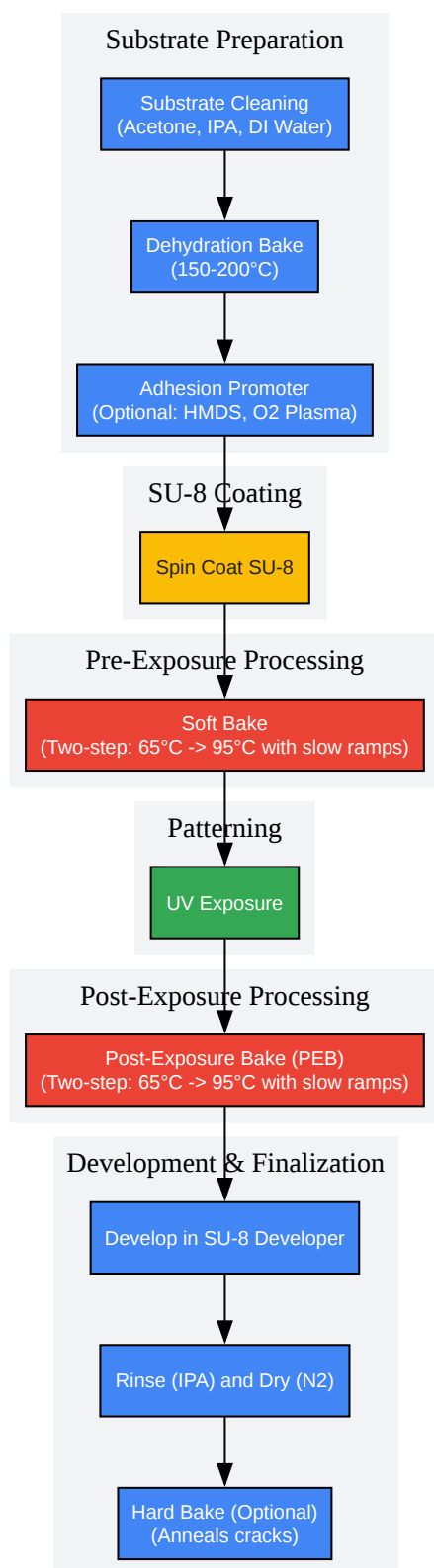
The following table provides a summary of typical processing parameters for different SU-8 thicknesses. These should be considered as starting points and may require optimization for your specific application.

Process Step	Parameter	Thin Film (~5-20 $\mu\text{m}$ )	Medium Film (~20-100 $\mu\text{m}$ )	Thick Film (>100 $\mu\text{m}$ )
Spin Coating	Spin Speed (rpm)	2000 - 4000	1000 - 2000	500 - 1000
Spin Time (s)	30 - 45	30 - 45	30 - 45	
Soft Bake	Temp 1 ( $^{\circ}\text{C}$ )	65	65	65
Time 1 (min)	1 - 3	5 - 10	10 - 30	
Temp 2 ( $^{\circ}\text{C}$ )	95	95	95	
Time 2 (min)	3 - 7	15 - 45	45 - 90	
Exposure	Dose ( $\text{mJ}/\text{cm}^2$ )	100 - 200	200 - 400	400 - 800
Post-Exposure Bake	Temp 1 ( $^{\circ}\text{C}$ )	65	65	65
Time 1 (min)	1 - 2	3 - 5	5 - 10	
Temp 2 ( $^{\circ}\text{C}$ )	95	95	95	
Time 2 (min)	3 - 5	5 - 15	15 - 30	
Development	Time (min)	1 - 3	5 - 10	10 - 20

Note: Always refer to the manufacturer's datasheet for your specific SU-8 formulation for recommended processing parameters.

## SU-8 Processing Workflow

The diagram below outlines the key stages in a standard SU-8 photolithography process, highlighting steps crucial for preventing cracking and peeling.



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Standard SU-8 processing workflow.

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